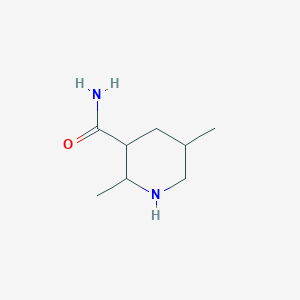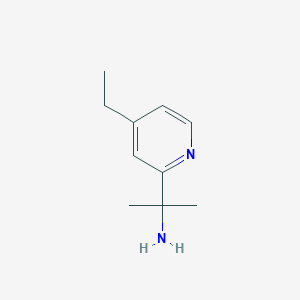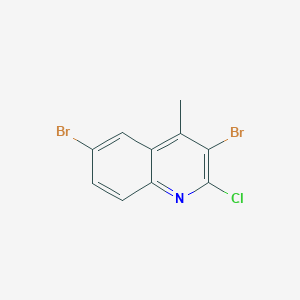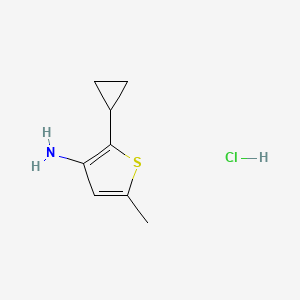
2,5-Dimethylpiperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethylpiperidine-3-carboxamide is a heterocyclic organic compound that belongs to the piperidine family. Piperidines are six-membered rings containing one nitrogen atom and are widely recognized for their significance in medicinal chemistry. This compound, specifically, is characterized by the presence of two methyl groups at the 2 and 5 positions and a carboxamide group at the 3 position on the piperidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The hydrogenation process can be carried out using a rhodium oxide catalyst under mild conditions . The reaction conditions include a hydrogen source, a suitable solvent, and a controlled temperature and pressure environment to ensure complete reduction of the pyridine ring to the piperidine ring.
Industrial Production Methods: In an industrial setting, the continuous hydrogenation of 2,5-dimethylpyridine to 2,5-dimethylpiperidine can be achieved using a trickle-bed reactor. This method employs a ruthenium on carbon catalyst and operates under solvent-free conditions, making it an efficient and environmentally friendly process .
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Dimethylpiperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can further modify the carboxamide group to primary amines.
Substitution: The methyl groups and the carboxamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Primary amines derived from the reduction of the carboxamide group.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,5-Dimethylpiperidine-3-carboxamide has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Industry: It is used in the production of agrochemicals and other fine chemicals due to its reactivity and stability.
Mécanisme D'action
The mechanism of action of 2,5-Dimethylpiperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .
Comparaison Avec Des Composés Similaires
2,6-Dimethylpiperidine: Similar in structure but with methyl groups at the 2 and 6 positions.
3,5-Dimethylpiperidine: Similar in structure but lacks the carboxamide group.
Piperidine: The parent compound without any substituents.
Uniqueness: 2,5-Dimethylpiperidine-3-carboxamide is unique due to the presence of both methyl groups and a carboxamide group, which confer specific chemical properties and reactivity. This combination makes it a valuable intermediate in the synthesis of various biologically active compounds and pharmaceuticals .
Propriétés
Formule moléculaire |
C8H16N2O |
|---|---|
Poids moléculaire |
156.23 g/mol |
Nom IUPAC |
2,5-dimethylpiperidine-3-carboxamide |
InChI |
InChI=1S/C8H16N2O/c1-5-3-7(8(9)11)6(2)10-4-5/h5-7,10H,3-4H2,1-2H3,(H2,9,11) |
Clé InChI |
HCXGSVXKFRJKHI-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C(NC1)C)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)butan-1-ol](/img/structure/B12990830.png)




![tert-Butyl 6-(4-bromophenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B12990859.png)



![N-(4'-Chloro-[1,1'-biphenyl]-4-yl)-2-(4-chlorophenyl)quinoline-4-carboxamide](/img/structure/B12990875.png)
![2-(Piperidin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12990885.png)

![Methyl (R)-2-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate](/img/structure/B12990898.png)

